molecular formula C8H13N5O3 B14011565 Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate CAS No. 77976-45-5

Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate

Cat. No.: B14011565
CAS No.: 77976-45-5
M. Wt: 227.22 g/mol
InChI Key: MGKGJBBTPSYTMM-UHFFFAOYSA-N
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Description

Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate is a chemical compound with a complex structure that includes a triazole ring, an amino group, and a carbamoylformate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate typically involves multiple steps. One common method starts with the preparation of 5-amino-1,2,4-triazole-3-carboxylic acid, which is then esterified with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is further reacted with ethyl chloroformate and an appropriate amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. Additionally, the amino group can participate in nucleophilic attacks, leading to the modification of biological molecules. These interactions can influence various cellular pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

77976-45-5

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

ethyl 2-[(5-amino-3-methyltriazol-4-yl)methylamino]-2-oxoacetate

InChI

InChI=1S/C8H13N5O3/c1-3-16-8(15)7(14)10-4-5-6(9)11-12-13(5)2/h3-4,9H2,1-2H3,(H,10,14)

InChI Key

MGKGJBBTPSYTMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCC1=C(N=NN1C)N

Origin of Product

United States

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